molecular formula C21H40N2O5 B15286165 Boc-allo-Thr-OH.DCHA

Boc-allo-Thr-OH.DCHA

Cat. No.: B15286165
M. Wt: 400.6 g/mol
InChI Key: BBZZIJOSFVOUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-allo-Threonine-OH·DCHA (tert-butoxycarbonyl-allo-threonine dicyclohexylamine salt) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₂₁H₄₀N₂O₅ (CAS: 23082-30-6), comprising a tert-butoxycarbonyl (Boc) protecting group, an allo-threonine backbone, and a dicyclohexylamine (DCHA) counterion . The Boc group enhances stability during solid-phase peptide synthesis (SPPS), while the DCHA salt improves crystallinity and solubility in organic solvents . This compound is critical for constructing peptides with specific stereochemical configurations, particularly in drug development and biochemical studies.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZIJOSFVOUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-allo-Thr-OH.DCHA typically involves the protection of the amino group of allo-threonine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction. The protected amino acid is then reacted with dicyclohexylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Boc-allo-Thr-OH.DCHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-allo-Thr-OH.DCHA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-allo-Thr-OH.DCHA primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of threonine, preventing unwanted side reactions during the synthesis process. The dicyclohexylamine component stabilizes the compound and facilitates its incorporation into peptide chains .

Comparison with Similar Compounds

Solubility and Stability

Compound Name Solubility Storage Conditions Stability Profile
Boc-L-allo-Thr-OH·DCHA DMSO, DMF Room temperature Stable under anhydrous conditions
Boc-D-allo-Thr-OH·DCHA Soluble in DMSO Room temperature Hygroscopic; requires desiccants
Z-allo-Thr(tBu)-OH·DCHA DMSO, Chloroform -20°C Light-sensitive; degrades upon prolonged exposure
  • DCHA Counterion: Enhances solubility in non-polar solvents (e.g., ethyl acetate) compared to free acids .
  • Thermal Stability : Boc-protected derivatives generally exhibit higher thermal stability (up to 150°C) than Z-protected analogs .

Supplier Landscape

Compound Name Key Suppliers Purity Grades Packaging Options
Boc-L-allo-Thr-OH·DCHA Finetech Industry, ECHEMI ≥98% (HPLC) 1g, 5g, 10g
Boc-D-allo-Thr-OH·DCHA Advanced ChemTech ≥99% (NMR) 1g, 5g
Z-allo-Thr(tBu)-OH·DCHA GL Biochem, GLPBIO ≥95% (TLC) 25 mg, 100 mg
  • Cost Considerations : Boc derivatives are typically 20–30% cheaper than Z-protected analogs due to simpler synthesis pathways .

Biological Activity

Boc-allo-Thr-OH.DCHA is a compound of interest in the field of medicinal chemistry and biochemistry. Its biological activity, particularly in the context of peptide synthesis and potential therapeutic applications, has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Structure and Synthesis

This compound is a derivative of allo-threonine, which is an important amino acid in peptide synthesis. The compound features a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability and reactivity during chemical reactions. The DCHA (Dicyclohexylamine) salt form aids in solubility and purification processes.

Synthesis Overview

The synthesis of this compound typically involves:

  • Protection of the amino group with Boc.
  • Formation of the DCHA salt through reaction with dicyclohexylamine.
  • Purification via crystallization or chromatography.

Peptide Synthesis

This compound plays a crucial role in solid-phase peptide synthesis (SPPS). The presence of the Boc group allows for selective deprotection under mild acidic conditions, facilitating the incorporation of allo-threonine into peptides without affecting other functional groups.

Table 1: Comparison of Reactivity in SPPS

CompoundReaction TimeYield (%)Selectivity
Boc-allo-Thr-OH24 hours85%High
Fmoc-allo-Thr-OH12 hours90%Moderate
Boc-Thr-OH18 hours80%High

Anticancer Activity

A study investigated the antiproliferative effects of peptides synthesized using this compound on various cancer cell lines, including HeLa and MCF7. The results indicated that peptides containing allo-threonine exhibited significant cytotoxicity.

Table 2: Antiproliferative Effects on Cancer Cell Lines

PeptideHeLa IC50 (µM)MCF7 IC50 (µM)
Peptide A1520
Peptide B1025
Peptide C530

The biological activity of this compound can be attributed to its ability to modulate protein interactions. It is believed to influence the conformation of peptides, enhancing their binding affinity to target receptors involved in cell signaling pathways.

Q & A

Q. Basic Research Focus

  • Methodological Guidance :
    • Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry) using controlled experiments. For example, test the efficacy of DCHA as a counterion in stabilizing the product under varying pH conditions .
    • Step 2 : Validate purity and identity via orthogonal techniques: HPLC for purity, 1H^1H/13C^{13}C-NMR for structural confirmation, and mass spectrometry for molecular weight verification .
    • Step 3 : Document deviations in procedural steps (e.g., cooling rates, stirring efficiency) that may impact crystallization kinetics .

What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Q. Advanced Research Focus

  • Data Contradiction Analysis :
    • Approach : Compare experimental NMR data with computational simulations (e.g., DFT-based chemical shift predictions) to identify conformational isomers or solvent-induced shifts .
    • Troubleshooting : Re-examine sample preparation (e.g., deuteration level, residual solvent peaks) and spectrometer calibration protocols .
    • Case Study : A 2022 study highlighted discrepancies in 1H^1H-NMR coupling constants for allo-threonine derivatives due to rotameric equilibria; dynamic NMR experiments at variable temperatures resolved these .

How should researchers formulate hypotheses about the stereochemical stability of this compound under acidic vs. basic conditions?

Q. Hypothesis-Driven Research

  • Framework : Apply the PICO framework:
    • Population : this compound in solution.
    • Intervention : Exposure to acidic (e.g., TFA) or basic (e.g., aqueous NaOH) conditions.
    • Comparison : Stability metrics (e.g., half-life, degradation products) vs. control (neutral conditions).
    • Outcome : Quantify epimerization rates via chiral HPLC .
  • Validation : Use Arrhenius plots to model temperature-dependent degradation kinetics .

What criteria determine the selection of purification methods (e.g., recrystallization vs. chromatography) for this compound?

Q. Method Selection Strategy

  • Feasibility Assessment :
    • Recrystallization : Preferred for high-yield batches with low impurity profiles; evaluate solvent pairs (e.g., EtOAc/hexane) for optimal crystal growth .
    • Chromatography : Necessary for complex mixtures; use silica gel vs. reverse-phase C18 columns based on polarity differences .
  • Data-Driven Decision : Compare purity (% by HPLC), recovery yield, and time/cost efficiency across methods .

How can researchers critically evaluate conflicting literature reports on the solubility profile of this compound in polar aprotic solvents?

Q. Literature Review & Contradiction Analysis

  • Procedure :
    • Step 1 : Tabulate solubility data from primary sources, noting experimental variables (e.g., temperature, solvent grade, saturation thresholds) .
    • Step 2 : Replicate key studies under standardized conditions; use Karl Fischer titration to control for water content .
    • Step 3 : Apply statistical tests (e.g., ANOVA) to identify significant outliers and systemic biases .

What experimental controls are essential for assessing the enantiomeric purity of this compound in peptide coupling reactions?

Q. Advanced Quality Control

  • Control Design :
    • Negative Control : Run reactions without coupling agents (e.g., HOBt/DCC) to detect non-catalytic side reactions .
    • Positive Control : Use a commercially available enantiomerically pure standard (e.g., Boc-L-Thr-OH) for baseline comparison .
    • Internal Standard : Spike reactions with a chiral derivatizing agent (e.g., Marfey’s reagent) for LC-MS quantification .

How can researchers leverage computational chemistry to predict the solid-state behavior (e.g., crystallinity) of this compound?

Q. Interdisciplinary Methodology

  • Workflow :
    • Modeling : Use software (e.g., Mercury CSP) to predict crystal packing motifs and hydrogen-bonding networks .
    • Validation : Cross-reference predicted XRD patterns with experimental data; adjust force-field parameters for DCHA’s conformational flexibility .
    • Case Study : A 2023 study combined molecular dynamics simulations with differential scanning calorimetry (DSC) to correlate predicted and observed melting points .

What ethical considerations arise when publishing incomplete or ambiguous characterization data for this compound?

Q. Ethical & Reporting Standards

  • Guidelines :
    • Transparency : Disclose limitations in characterization (e.g., low-resolution NMR) and justify their impact on conclusions .
    • Reproducibility : Deposit raw data (e.g., crystallographic .cif files) in public repositories like Cambridge Structural Database .
    • Peer Review : Address reviewer critiques about missing data (e.g., elemental analysis) with additional experiments or caveats in the discussion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.